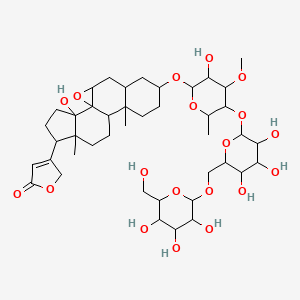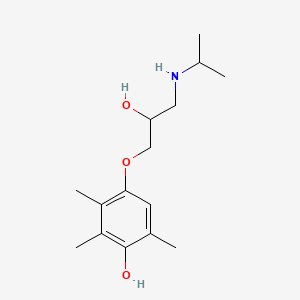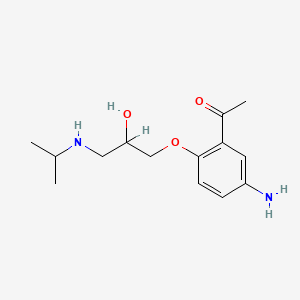
Decamethonium iodide
Übersicht
Beschreibung
Decamethonium iodide is a potent substance used in anesthesia to induce paralysis . It is a depolarizing muscle relaxant or neuromuscular blocking agent . It is similar to acetylcholine and acts as a partial agonist of the nicotinic acetylcholine receptor .
Synthesis Analysis
Decamethonium iodide was synthesized and tested by Barlow and Ing, Paton, and Zaimis in 1948 . It was found to be a very potent substance, capable of replacing d-tubocurarine chloride in medicine .Molecular Structure Analysis
The molecular formula of Decamethonium iodide is C16H38I2N2 . The IUPAC name is trimethyl-[10-(trimethylazaniumyl)decyl]azanium;diiodide . The InChI is 1S/C16H38N2.2HI/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 .Physical And Chemical Properties Analysis
Decamethonium iodide has a molecular weight of 512.30 g/mol . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
1. Self-Assembly and Encapsulation
Decamethonium diiodide has been studied for its selective encapsulation capabilities. In a study by Lin et al. (2020), it was found to selectively encapsulate para-dihalobenzenes through the formation of halogen bonded cocrystals. This indicates its potential use in selective self-assembly processes and molecular encapsulation, particularly in the context of size and shape matching (Lin et al., 2020).
2. Water Treatment and Desalination
In the field of water treatment, decamethonium iodide has shown promise. Xu et al. (2008) investigated its application in capacitive deionization technology for treating brackish water. The study highlighted its potential in recovering iodide from water, showcasing its relevance in water desalination and purification processes (Xu et al., 2008).
3. Analytical Methods for Iodine Quantification
Decamethonium iodide's properties have been explored in the development of analytical methods for iodine quantification. Shelor and Dasgupta (2011) reviewed various techniques for iodine determination, highlighting the role of iodide-based methods in diverse applications, including environmental and health studies (Shelor & Dasgupta, 2011).
4. Molecular Conformation-Activity Relationship
Research has also been conducted on the molecular conformation-activity relationship of decamethonium congeners, including decamethoniumiodide. A study by Lee and Jones (2002) explored the hypothesis that these congeners act as straight molecules and the resistance to bending affects their neuromuscular blocking potency. This research is significant in understanding the molecular mechanisms and pharmacological properties of decamethonium congeners (Lee & Jones, 2002).
5. Sorption and Transport of Iodine in Sediments
Decamethonium iodide has been relevant in studies investigating the sorption and transport of iodine species in environmental settings. Research by Hu et al. (2005) on iodine cycling in sediments from the Savannah River and Hanford Sites examined the complex behavior of various iodine species, including iodide, in different environmental matrices. This study contributes to our understanding of iodine biogeochemistry and environmental protection (Hu et al., 2005).
Zukünftige Richtungen
Iodine clocks, which are fascinating nonlinear chemical systems with a glorious past and a promising future, could potentially exploit the dynamic removal of iodine from these systems for time-controlled autonomous dissipative self-assembly . This could lead to great opportunities for materials-oriented applications .
Eigenschaften
IUPAC Name |
trimethyl-[10-(trimethylazaniumyl)decyl]azanium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H38N2.2HI/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMLJSXXXFXSLQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
156-74-1 (Parent) | |
| Record name | Decamethonium iodide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90931293 | |
| Record name | N~1~,N~1~,N~1~,N~10~,N~10~,N~10~-Hexamethyldecane-1,10-bis(aminium) diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decamethonium iodide | |
CAS RN |
1420-40-2 | |
| Record name | Decamethonium iodide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~1~,N~1~,N~10~,N~10~,N~10~-Hexamethyldecane-1,10-bis(aminium) diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decamethonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECAMETHONIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX886PAQ89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



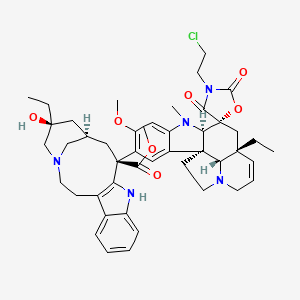
![(6R,7R)-7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1669927.png)
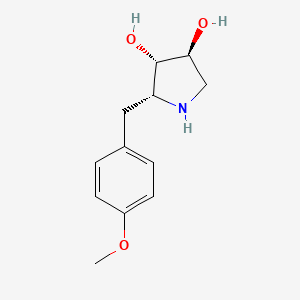
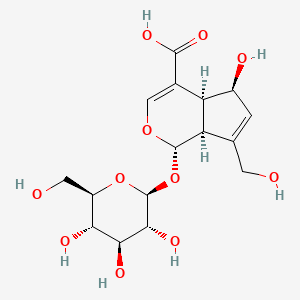
![(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B1669933.png)
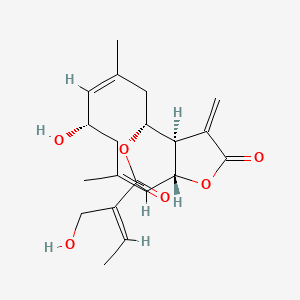
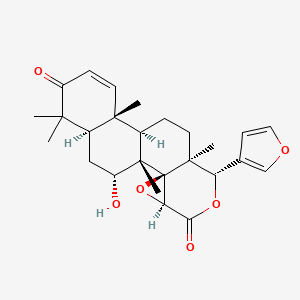
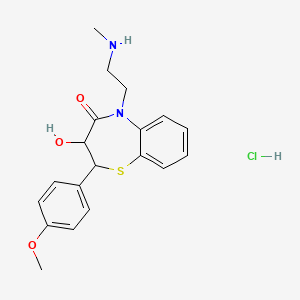
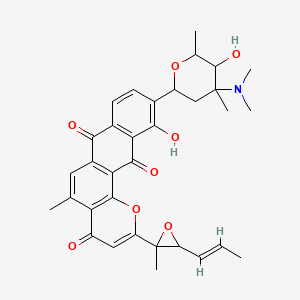
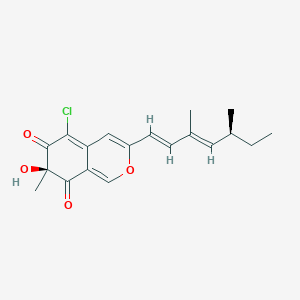
![(3S,5R,8R,9S,10R,13S,14S,16R,17R)-3,16-dihydroxy-17-[(1S)-1-[(2S,3S,5R)-3-hydroxy-5-methylpiperidin-2-yl]ethyl]-10,13-dimethyl-1,2,3,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-4-one](/img/structure/B1669945.png)
